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2-Oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B3031621
CAS No.: 5732-97-8
M. Wt: 112.13 g/mol
InChI Key: PXIPIYIAXWNZCU-UHFFFAOYSA-N
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Description

Significance of Bicyclic Lactones in Contemporary Organic Chemistry

Bicyclic lactones, which are cyclic esters integrated into a two-ring system, represent a crucial class of compounds in modern organic chemistry. Their importance stems from their prevalence in a wide array of natural products and bioactive molecules. nih.govnature.com This structural motif is a key architectural feature in various pharmacoactive substances and natural compounds, driving significant research interest. nih.govnature.com

Recent advancements have focused on simplifying the synthesis of bicyclic lactones. nature.com For instance, palladium-catalyzed protocols have been developed to access unsaturated bicyclic lactones directly from saturated carboxylic acids in a single step. nih.govnature.com These newer methods often leverage C-H activation, a powerful strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, thereby improving step economy in the synthesis of complex molecules. nih.govyoutube.com The ability to construct these valuable bicyclic lactone cores more efficiently opens new avenues for the synthesis of complex natural products and novel therapeutic agents. nature.comyoutube.com Lactones and their amide counterparts, lactams, are fundamental cyclic compounds, with the stability of 5- and 6-membered rings making their formation particularly favorable. pearson.com

Historical Context of Research on 2-Oxabicyclo[2.2.1]heptane Systems

Research into 2-oxabicyclo[2.2.1]heptane systems, a class of bridged bicyclic ethers, has evolved over several decades, driven by their utility as synthetic intermediates and their presence in natural products. The parent ring system, often referred to as 7-oxanorbornane, has been a subject of study in various contexts, from fundamental reactivity to applications in complex molecule synthesis.

Early studies, dating back to at least the mid-1970s, investigated the electronic and structural properties of functionalized 7-oxabicyclo[2.2.1]heptane derivatives. For example, research on 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dione and its radical anion provided insights into the electronic structure of these strained systems. acs.org Throughout the 1990s, the synthetic utility of these scaffolds became a major focus. Their derivatives were recognized as valuable intermediates for the synthesis of a diverse range of natural products. acs.org

The development of new synthetic methodologies, such as ring-rearrangement metathesis (RRM) reactions, has further expanded the applications of 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net These methods allow for the construction of complex molecular architectures from simpler bicyclic precursors. researchgate.net More recent research continues to explore novel ways to synthesize and functionalize these systems. For instance, palladium-catalyzed reactions have been developed for constructing related aza-bicyclic structures, highlighting the ongoing innovation in this area. rsc.org The study of various isomers and substituted versions of the core structure, such as those with different stereochemistry or functional groups, remains an active area of investigation. google.comontosight.ai

Structural Framework and Isomerism of 2-Oxabicyclo[2.2.1]heptan-3-one

The chemical compound this compound possesses a specific bicyclic lactone structure. Its framework consists of a five-membered lactone ring fused to a cyclohexane (B81311) ring, creating a bridged system. The nomenclature "2-oxa" indicates that an oxygen atom replaces a carbon at the second position of the bicyclo[2.2.1]heptane skeleton, and the "-3-one" suffix denotes a ketone group at the third position, which in this case forms the carbonyl of the lactone.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 5732-97-8 bldpharm.comfluorochem.co.ukchemscene.comachemblock.comchemblink.comapolloscientific.co.uk
Molecular Formula C₆H₈O₂ bldpharm.comchemscene.comachemblock.commolcore.com
Molecular Weight 112.13 g/mol bldpharm.comchemscene.comachemblock.comchemblink.commolcore.com
IUPAC Name This compound fluorochem.co.ukachemblock.com
SMILES O=C1OC2CCC1C2 fluorochem.co.ukchemscene.comachemblock.com
InChI Key PXIPIYIAXWNZCU-UHFFFAOYSA-N fluorochem.co.uk

Isomerism is a key feature of the 2-oxabicyclo[2.2.1]heptane system due to the presence of stereocenters and the rigid bicyclic structure. The parent compound, this compound, has two asymmetric carbon atoms, which allows for the existence of different stereoisomers. fluorochem.co.uk The bridgehead carbons and the carbon bearing the lactone oxygen are chiral centers. This leads to the possibility of endo and exo isomers, which describe the relative orientation of substituents with respect to the main bridge of the bicyclic system. For example, a study reported the synthesis of an exo-isomer of a related compound. osi.lv

Furthermore, the introduction of substituents on the bicyclic framework dramatically increases the number of possible isomers. Examples of substituted derivatives found in chemical literature and catalogs include:

1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one chemicalbook.comchemsrc.comalfa-chemistry.com

(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid bldpharm.com

1,3,3,7-tetramethyl-2-oxabicyclo[2.2.1]heptane nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B3031621 2-Oxabicyclo[2.2.1]heptan-3-one CAS No. 5732-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-4-1-2-5(3-4)8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIPIYIAXWNZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286185
Record name 2-oxabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5732-97-8
Record name NSC44109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Reaction Pathways for 2 Oxabicyclo 2.2.1 Heptan 3 One Derivatives

De Novo Construction of the 2-Oxabicyclo[2.2.1]heptan-3-one Skeleton

The formation of the core this compound structure is most commonly achieved through cycloaddition reactions that build the bicyclic system, or through intramolecular cyclizations of appropriately functionalized precursors.

Diels-Alder Reactions for Bicyclic Precursors

The Diels-Alder reaction stands as a cornerstone in the synthesis of the 7-oxabicyclo[2.2.1]heptane skeleton, a direct precursor to the target lactone. researchgate.netacgpubs.org This [4+2] cycloaddition, typically involving a furan (B31954) as the diene and a suitable dienophile, provides a powerful and atom-economical method for constructing the bicyclic core. researchgate.netnih.gov The resulting 7-oxabicyclo[2.2.1]heptene derivatives can then be further manipulated to yield the desired this compound. researchgate.net

The regioselectivity of the Diels-Alder reaction is a critical consideration, particularly when employing substituted furans or dienophiles. The electronic nature of the substituents on both the diene and dienophile dictates the orientation of the cycloaddition. For instance, the reaction of electron-rich furans with electron-deficient dienophiles proceeds with high regioselectivity. nih.gov Asymmetric Diels-Alder reactions using chiral auxiliaries or catalysts can also afford high levels of regiocontrol, leading to specific stereoisomers of the bicyclic product. researchgate.net

The synthesis of enantiomerically pure this compound derivatives is of significant interest, and enantioselective cycloaddition reactions represent a key strategy. This can be achieved through the use of chiral dienophiles, chiral Lewis acid catalysts, or chiral auxiliaries attached to either the diene or dienophile. colab.ws For example, asymmetric Diels-Alder reactions between 2-methylfuran (B129897) and chiral (E)-1,2-dideoxy-1-nitroalkenes derived from sugars have been shown to produce chiral 7-oxabicyclo[2.2.1]heptane derivatives with high stereoselectivity. researchgate.net These chiral bicyclic intermediates can then be converted to the corresponding enantiopure lactones.

Intramolecular Cyclization Reactions

An alternative and powerful strategy for the synthesis of the this compound skeleton involves the intramolecular cyclization of acyclic precursors. This approach offers a high degree of control over the stereochemistry of the final product. A notable example is the transformation of nitrohexofuranoses into cyclopentylamines, which proceeds through the formation of a 2-oxabicyclo[2.2.1]heptane intermediate. nih.govacs.org This strategy relies on an intramolecular cyclization followed by the controlled opening of the bicyclic system. nih.govacs.org This methodology has been successfully applied to the total synthesis of carbocyclic β-amino acids. nih.govacs.org The key step often involves the acid-catalyzed cyclization of a cis-epoxycyclohexanol or the concurrent epoxidation and cyclization of a 3-cyclohexen-1-ol. google.com

Palladium-Catalyzed Cycloaddition Reactions

Palladium-catalyzed cycloaddition reactions have emerged as a modern and efficient method for the construction of various bicyclic systems. While direct palladium-catalyzed synthesis of the this compound core is less common, related palladium-catalyzed processes are instrumental in synthesizing precursors or analogous structures. For instance, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which are nitrogen-containing analogues. rsc.org Furthermore, palladium-catalyzed allylic substitution reactions on strained lactones like cis-2-oxabicyclo[2.2.0]hex-5-en-3-one demonstrate the utility of palladium catalysis in manipulating related bicyclic systems. acs.org

Post-Cyclization Modifications and Transformations

Once the this compound core is established, a variety of post-cyclization modifications can be performed to introduce further complexity and functionality. The lactone moiety is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate highly functionalized cyclopentane (B165970) derivatives. nih.govacs.org Reduction of the carbonyl group can yield the corresponding lactol or diol. The bicyclic framework also provides a rigid scaffold for stereocontrolled functionalization at other positions of the ring system. For example, the oxabicyclo core can undergo ring cleavage reactions to create different ring structures or acyclic chains. researchgate.net

Hydrogenation of Unsaturated Bicyclic Systems

A primary route to the saturated 2-oxabicyclo[2.2.1]heptane core involves the hydrogenation of a corresponding unsaturated system, typically a 7-oxabicyclo[2.2.1]hept-5-ene derivative. This transformation is a crucial step that follows a Diels-Alder cycloaddition to form the initial bicyclic framework. The reduction of the double bond within the bicyclic structure is most commonly achieved through catalytic hydrogenation.

Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. For instance, the hydrogenation of an unsaturated ester, (1S,2R,4R*)-3,3-dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, is successfully carried out using 5% Pd/C under a hydrogen atmosphere at 6 atm to yield the saturated product. mdpi.com Similarly, olefinic hydrogenation of 5-tetradecyloxymethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) is achieved with catalytic amounts of 10% Pd on carbon, demonstrating the method's applicability to different substrates. iucr.org Another related method involves the use of palladium hydroxide (B78521) on carbon (Pd(OH)2/C) for the hydrogenation of unsaturated carbocyclic nucleoside analogues built on a bicyclo[2.2.1]hept-2-ene scaffold to produce their saturated counterparts. cuni.cz

Unsaturated PrecursorCatalystConditionsProductReference
(1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester5% Pd/CH₂ (6 atm), Methanol, Room Temperature, 3 h(1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester mdpi.com
Unsaturated bicyclic purine (B94841) nucleosidePd(OH)₂/CH₂, MeOH-H₂OSaturated bicyclic purine nucleoside cuni.cz
5-tetradecoxymethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride10% Pd/CNot specified(1S,2R,3S,4R,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride iucr.org

Functionalization of the Bicyclo[2.2.1]heptane Core

Once the saturated 2-oxabicyclo[2.2.1]heptane core is formed, it serves as a versatile scaffold for further chemical modifications. The rigid, conformationally restricted structure of the bicyclo[2.2.1]heptane framework allows for highly stereoselective functionalization reactions. researchgate.net These modifications are key to creating diverse molecular architectures for various applications, including the synthesis of complex natural products and pharmaceuticals. researchgate.netresearchgate.net

Methods for functionalization include the cleavage of the internal C-O or C-C bonds to create different ring systems or acyclic chains. researchgate.net A notable strategy involves the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework, which proceeds with complete diastereoselectivity. researchgate.net This allows for the introduction of aryl and heteroaryl groups at specific positions. Furthermore, synthetic methods have been developed to create bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons, which can act as versatile building blocks for further synthetic elaboration. nih.gov The ability to generate libraries of topologically complex compounds from this scaffold highlights its importance in diversity-oriented synthesis. nih.gov

Advanced Catalytic Systems in this compound Synthesis

The synthesis of this compound and its derivatives benefits significantly from the use of advanced catalytic systems that can control reaction pathways and stereochemistry. These catalysts are often employed in the initial cycloaddition step that forms the bicyclic core or in subsequent functionalization reactions.

For example, the synthesis of functionalized 2-oxabicyclo[2.2.1]heptane derivatives can be achieved through a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and chalcone (B49325) o-enolates, which yields the product with high diastereoselectivity. rsc.org In the formation of the unsaturated precursors via the Diels-Alder reaction, Lewis acid catalysts such as zinc iodide (ZnI2) have been used to facilitate the cycloaddition between furan and dienophiles. us.es

Palladium catalysis is also prominent in the functionalization of these bicyclic systems. researchgate.netrsc.org For instance, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, a related aza-bicyclic structure. rsc.org As previously mentioned, catalytic hydrogenation using palladium on carbon is a key step in producing the saturated core from unsaturated precursors. iucr.org

Reaction TypeCatalyst/PromoterReactantsSignificanceReference
Domino CycloadditionTriethylaminePhenacylmalononitriles and chalcone o-enolatesDiastereoselective formation of functionalized 2-oxabicyclo[2.2.1]heptane derivatives. rsc.org
Diels-Alder CycloadditionZinc Iodide (ZnI₂)Furan and 1-cyanovinyl (1'S)-camphanateCatalyzes the formation of the unsaturated 7-oxabicyclo[2.2.1]hept-2-ene precursor. us.es
Hydrogenation10% Pd/CUnsaturated oxabicyclo[2.2.1]hept-5-ene derivativeEfficiently produces the saturated bicyclic core. iucr.org
1,2-AminoacyloxylationPalladium CatalystCyclopentenesSynthesizes related oxygenated bridged aza-bicyclic structures. rsc.org

Applications of 2 Oxabicyclo 2.2.1 Heptan 3 One As a Versatile Synthetic Building Block

Precursors in Complex Natural Product Synthesis

The utility of the 2-oxabicyclo[2.2.1]heptane framework is prominently demonstrated in its application as a key intermediate for synthesizing complex and biologically active natural products. The inherent stereochemistry of the bicyclic system allows for the controlled installation of multiple stereocenters, a crucial requirement in total synthesis.

A significant application of this structural motif is in the synthesis of serine protease inhibitors. For instance, the oxabicyclo[2.2.1]heptane skeleton is a key building block for assembling the carboxy hydroxyoctahydroindole (Choi) core of Microcin SF608, a natural product that selectively inhibits the serine protease trypsin nd.edu. The synthesis relies on a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated nucleophilic opening of the bicyclic ether bridge to construct the functionalized hydroindole structure central to the natural product nd.edu.

Furthermore, while the renowned Corey synthesis of prostaglandins (B1171923) famously utilizes the related 2-oxabicyclo[3.3.0]oct-6-en-3-one, the underlying principle of using a constrained bicyclic lactone to control stereochemistry is a shared strategy nih.gov. The rigid framework allows for the predictable introduction of substituents, which are ultimately elaborated into the two characteristic side chains of the prostaglandin (B15479496) structure. Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis is a landmark achievement in organic chemistry wikipedia.org. The strategic use of bicyclic intermediates like 2-oxabicyclo[2.2.1]heptan-3-one and its analogues remains a cornerstone for accessing these complex molecules wikipedia.orgucla.edu.

Table 1: Examples of Natural Product Classes Synthesized from Oxabicycloalkane Precursors

Natural Product ClassCore Scaffold Derived From PrecursorBiological Significance
Microcin SF608Carboxy hydroxyoctahydroindole (Choi)Serine protease inhibitor nd.edu
Prostaglandins (e.g., PGF2α)Functionalized cyclopentane (B165970)Hormonal signaling, inflammation regulation nih.govwikipedia.org

Generation of Functionalized Cyclic and Acyclic Scaffolds

One of the most powerful applications of this compound is its use as a template to generate highly substituted five-membered rings. The strain within the bicyclic system facilitates stereocontrolled ring-opening reactions, yielding a variety of functionalized cyclopentane derivatives that are themselves valuable synthetic intermediates.

Nucleophilic attack on the carbonyl group or cleavage of the C-O single bond of the ether bridge can lead to diverse cyclopentane structures with predictable stereochemistry. For example, intramolecular cyclizations of radicals generated from substituted tetrahydrofurans can produce the 2-oxabicyclo[2.2.1]heptane ring system, which can then be opened to yield functionalized cyclopentanes sapub.org. This strategy has been employed to achieve the stereoselective synthesis of methyl-branched cyclopentane derivatives, which are important subunits in many natural products nih.gov.

The transformation of nitrohexofuranoses into cyclopentylamines has been achieved through a strategy involving the intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives, followed by a controlled opening of the bicyclic structure rsc.org. This highlights the lactone's role in converting carbohydrate-derived starting materials into carbocyclic scaffolds. Additionally, acid-catalyzed ring-opening reactions of related 3-aza-2-oxabicyclo[2.2.1]heptene systems with various alcohol nucleophiles have been shown to cleave the C-O bond, providing access to highly substituted cyclic systems nih.gov. A key transformation involves the TMSOTf-mediated opening of the oxabicyclic framework by an internal nucleophile, which provides rapid access to complex, functionalized hydroindole structures nd.edu.

Table 2: Scaffold Generation from 2-Oxabicyclo[2.2.1]heptane Derivatives

Reaction TypeKey ReagentsResulting Scaffold
Nucleophilic Ring OpeningTMSOTf, internal nucleophileFunctionalized hydroindoles nd.edu
Controlled Ring OpeningVarious nucleophilesSubstituted cyclopentylamines rsc.org
Acid-Catalyzed Ring OpeningAlcohols, acid catalystFunctionalized cyclopentanes nih.gov
Radical Cyclization/OpeningRadical initiatorSubstituted cyclopentane diols nih.gov

Building Blocks for Carbocyclic Analogues

The 2-oxabicyclo[2.2.1]heptane framework is extensively used in the synthesis of carbocyclic nucleoside analogues, which are crucial in the development of antiviral and anticancer therapeutics. In these molecules, the furanose (ribose or deoxyribose) ring of a natural nucleoside is replaced by a carbocyclic ring, such as a cyclopentane or cyclopentene. This substitution often enhances the metabolic stability of the compound by removing the labile glycosidic bond.

The rigid 2-oxabicyclo[2.2.1]heptane system serves as a "locked" pseudosugar, constraining the conformation of the carbocyclic ring. This conformational locking can lead to improved binding affinity and selectivity for target enzymes or receptors. An efficient synthetic route has been developed to create novel "Northern" locked carbocyclic nucleosides, also known as carbocyclic locked nucleic acids (cLNAs), from the 2-oxabicyclo[2.2.1]heptane system youtube.comgoogle.com. These cLNA derivatives have shown potent and selective binding at P2Y receptors, which are involved in various physiological processes masterorganicchemistry.com. The synthesis involves constructing the oxabicyclo[2.2.1]heptane core and subsequently introducing a nucleobase (like adenine (B156593) or thymine) youtube.comdoi.org.

Table 3: Examples of Carbocyclic Analogues Derived from 2-Oxabicyclo[2.2.1]heptane

Analogue TypeKey FeatureTherapeutic Area
Carbocyclic Locked Nucleic Acids (cLNAs)Conformationally locked "North" (N) pseudosugar ring masterorganicchemistry.comP2Y receptor antagonists, potential therapeutics masterorganicchemistry.com
Carbocyclic Purine (B94841) AnaloguesReplacement of ribose with the bicyclic core, enhanced stabilityAntiviral, Anticancer research doi.orgbeilstein-journals.org
Carbocyclic Pyrimidine AnaloguesReplacement of ribose with the bicyclic core, enhanced stabilityAntiviral, Anticancer research doi.orgbeilstein-journals.org

Construction of Bridged Aza-Bicyclic Structures

The nitrogen-containing analogue of this compound is 2-azabicyclo[2.2.1]heptan-3-one, a bicyclic lactam. This bridged aza-bicyclic structure is a valuable scaffold in medicinal chemistry. While the direct conversion of the parent lactone to the lactam via classic methods like the Beckmann or Schmidt rearrangement is not commonly reported for this specific bridged system, the synthesis of the aza-bicyclic core is of significant interest.

The Beckmann rearrangement is a well-established method for converting cyclic ketones into lactams doi.orgorganic-chemistry.org. The reaction typically involves the treatment of an oxime derivative with acid. Studies on the Beckmann rearrangement of ketones in the bicyclo[2.2.1]heptan-2-one series have been conducted to produce the corresponding lactams acs.orgrsc.org. Similarly, the Schmidt reaction uses hydrazoic acid to convert ketones directly into amides, representing another potential, albeit aggressive, route for nitrogen insertion nih.gov.

The primary route to access the 2-azabicyclo[2.2.1]heptane core often involves cycloaddition reactions. For example, the Diels-Alder reaction of cyclopentadiene (B3395910) with a suitable dienophile is a common strategy for constructing the bicyclo[2.2.1]heptene framework, which can then be elaborated into the desired aza-bicyclic structure rsc.orgbeilstein-journals.org. Palladium-catalyzed reactions have also been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes, providing a library of functionalized bridged aza-bicyclic structures. These synthetic routes underscore the importance of the aza-bicyclic scaffold, even when its synthesis does not proceed directly from the corresponding lactone.

Isosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug design used to optimize potency, selectivity, and pharmacokinetic properties acs.org. The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.1]heptane core makes it an excellent non-classical bioisostere for other common chemical motifs.

As mentioned previously (Section 4.3), the oxabicyclo[2.2.1]heptane system serves as a successful isosteric replacement for the flexible ribose ring in nucleosides masterorganicchemistry.com. This replacement locks the molecule into a specific conformation, which can enhance binding to a biological target. This approach helps to define the required conformation for biological activity and can improve metabolic stability youtube.com.

Furthermore, saturated bicyclic scaffolds are increasingly being used as bioisosteres for aromatic rings, such as benzene, in drug candidates. While flat aromatic rings can contribute to poor physicochemical properties, replacing them with sp³-rich, rigid scaffolds like 2-oxabicyclo[2.2.1]heptane can improve solubility, reduce metabolic liability, and create novel intellectual property. For instance, related structures like 2-oxabicyclo[2.2.2]octane have been successfully validated as bioisosteres of the phenyl ring, demonstrating improved properties such as reduced lipophilicity while maintaining the correct spatial arrangement of substituents. This principle extends to the 2-oxabicyclo[2.2.1]heptane system, offering medicinal chemists a tool to escape "flatland" and explore more three-dimensional chemical space.

Table 4: 2-Oxabicyclo[2.2.1]heptane System as a Bioisostere

Original MoietyBioisosteric ReplacementAdvantage of ReplacementExample Application
Ribose/Furanose Ring2-Oxabicyclo[2.2.1]heptane coreConformational locking, increased metabolic stability youtube.commasterorganicchemistry.comCarbocyclic Locked Nucleic Acids (cLNAs) masterorganicchemistry.com
Benzene Ring (meta-substituted)2-Oxabicyclo[2.2.1]heptane core (by analogy)Improved solubility, reduced lipophilicity, enhanced 3D characterGeneral drug design, optimization of physicochemical properties

Theoretical and Computational Investigations of 2 Oxabicyclo 2.2.1 Heptan 3 One and Its Analogs

Quantum Chemical Calculations for Electronic and Steric Effects

Quantum chemical calculations have been instrumental in elucidating the electronic and steric characteristics of 2-oxabicyclo[2.2.1]heptan-3-one and its analogs. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model molecular properties.

Electronic Effects:

Ring Strain and Electronic Distribution: The 7-oxabicyclo[2.2.1]heptane framework, a core structure in these compounds, exhibits significant ring strain, estimated to be around 25-30 kcal/mol. smolecule.com This strain arises from the fusion of what can be considered cyclohexane (B81311) and oxirane-like rings. smolecule.com Natural Bond Orbital (NBO) analysis has revealed significant σ*-antibonding interactions between the oxygen atom and adjacent carbons, contributing to this strain. smolecule.com

Inductive Effects: The bridgehead oxygen atom modifies the electron distribution throughout the molecule via inductive effects. smolecule.com In derivatives like 7-oxabicyclo[2.2.1]heptane-2-carbonitrile, the electron-withdrawing nature of the nitrile group further polarizes the molecule. smolecule.com This is evidenced by localized lone pairs on the oxygen and a positive charge on the cyanide carbon. smolecule.com

Through-bond Interactions: Studies on related systems, such as 3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one, have shown significant through-bond interactions between the oxygen lone-pair orbitals and other functional groups. researchgate.net These interactions can influence the molecule's reactivity and spectroscopic properties.

Steric Effects:

Conformational Restrictions: The bicyclic framework severely restricts conformational flexibility, leading to well-defined three-dimensional structures. smolecule.com This rigidity is a key feature in the design of molecules that mimic peptide turns for applications in medicinal chemistry. smolecule.com

Substituent Effects: The introduction of substituents can lead to significant steric interactions. For example, in nucleotide analogs containing the 2-oxabicyclo[2.2.1]heptane system, 2'-substituents can have steric clashes with amino acid residues in the binding sites of receptors like the human A3 adenosine (B11128) receptor (hA3AR) and the human P2Y1 receptor. nih.gov Molecular modeling suggests that bulky 2'-cyclic alkoxy groups can diminish binding affinity due to this steric hindrance. nih.gov

Below is a table summarizing key computational findings on electronic and steric effects:

Computational MethodSystem StudiedKey FindingReference
PBE0/def2-TZVP (NBO analysis)7-Oxabicyclo[2.2.1]heptane-2-carbonitrileSignificant σ*-antibonding interactions contribute to a ring strain of ~25 kcal/mol. smolecule.com
ωB97M-V/def2-QZVP7-Oxabicyclo[2.2.1]heptane-2-carbonitrileThe nitrile group's inductive effects lower the activation energy for cycloadditions. smolecule.com
Ab initio STO-3G3,5,6-Trimethylidene-7-oxabicyclo[2.2.1]heptan-2-oneConfirmation of significant through-bond interactions involving the ether oxygen. researchgate.net
Molecular Modeling and DockingNucleotide analogues with 2-oxabicyclo[2.2.1]heptane scaffold2'-substituents can cause steric interference with receptor binding site residues. nih.gov

Mechanistic Rationalization of Reaction Pathways

Computational chemistry plays a crucial role in understanding and predicting the reaction mechanisms of this compound and its analogs.

Cycloaddition Reactions: DFT-based mechanistic studies on 7-oxabicyclo[2.2.1]heptane-2-carbonitrile predict that it can undergo [3+2] cycloadditions. smolecule.com Intrinsic Reaction Coordinate (IRC) calculations have revealed a concerted, asynchronous pathway for these reactions. smolecule.com

Rearrangement Reactions: The Claisen rearrangement of related bicyclic enol ethers, such as 3-alkylidene-2-oxabicyclo[2.2.1]hept-5-enes, has been studied to understand the mechanism of ketene-diene cycloadditions. psu.edu Computational studies can help determine whether these rearrangements are concerted or proceed through dissociative pathways. psu.edu

Intramolecular Annulations: In the synthesis of 1-aza-7-oxabicyclo[2.2.1]heptanes, computational analysis helps to rationalize the stereochemical outcomes of intramolecular nitrone annulations. nih.gov These studies can predict whether the reaction proceeds via a direct [3+2] cycloaddition or a tandem researchgate.netresearchgate.net-sigmatropic rearrangement/[3+2] cycloaddition pathway, which dictates the stereochemistry of the final product. nih.gov

Free Radical Reactions: Computational analyses have been used to explain the mechanisms and stereochemical outcomes of intramolecular free radical reactions for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net

Analysis of Ring Strain and Conformational Preferences

The inherent ring strain and conformational preferences of the 2-oxabicyclo[2.2.1]heptane system are critical to its reactivity and have been a focus of computational analysis.

Ring Strain Energy: The strain energy in the 7-oxanorbornene scaffold, a related unsaturated analog, has been estimated to be around 22 kcal/mol, which is a significant driving force in cycloaddition reactions. researchgate.net For saturated 7-oxabicyclo[2.2.1]heptane derivatives, the ring strain is estimated to be even higher, in the range of 25-30 kcal/mol. smolecule.com The release of this strain energy often drives reactions like ring-opening polymerizations. researchgate.net

Conformational Analysis: Molecular mechanics force fields (MMFF) and DFT-based conformational searches are used to identify the dominant conformers. For instance, in 7-oxabicyclo[2.2.1]heptane-2-carbonitrile, two main conformers are identified: an endo-envelope conformation and an exo-twist conformation. smolecule.com

Locked Conformations: The rigid bicyclic system can "lock" the molecule into a specific conformation. In nucleotide analogs, the 2-oxabicyclo[2.2.1]heptane ring system locks the pseudoribose moiety in a North (N) conformation. nih.gov However, the specific pseudorotational angle can differ from other constraining systems, which has implications for receptor binding. nih.gov For example, a cLNA analogue with this scaffold was found to have a pseudorotational P value of +21°, corresponding to an (N)-(³E) conformation. nih.gov

The following table highlights key data related to ring strain and conformation:

Compound/SystemPropertyValue/DescriptionComputational MethodReference
7-OxanorborneneRing Strain Energy~22 kcal/molNot Specified researchgate.net
7-Oxabicyclo[2.2.1]heptane derivativesRing Strain Energy≈25–30 kcal/molX-ray crystallography and computational smolecule.com
7-Oxabicyclo[2.2.1]heptane-2-carbonitrileDominant ConformersEndo-envelope and Exo-twistMMFF and DFT smolecule.com
cLNA nucleotide analogueConformation(N)-(³E)Calculation nih.gov
cLNA nucleotide analoguePseudorotational P value+21°Calculation nih.gov

Molecular Modeling for Ligand-Target Interactions

Molecular modeling and docking studies are essential for understanding how this compound analogs interact with biological targets, such as enzymes and receptors. longdom.org

Receptor Binding: Molecular models of G protein-coupled receptors, like the P2Y1 receptor, have been used to study the binding of nucleotide analogs incorporating the 2-oxabicyclo[2.2.1]heptane scaffold. nih.gov These models help to identify key interactions, such as hydrogen bonds and steric clashes, between the ligand and amino acid residues in the binding pocket. nih.gov

Conformational Adjustments upon Binding: Docking studies can reveal the conformational changes a ligand undergoes to fit into a binding site. For a cLNA analogue, docking into the P2Y1 receptor model showed that the ligand required only small conformational adjustments to establish optimal interactions. nih.gov

Rationalizing Selectivity: By comparing the binding of different analogs, molecular modeling can help to rationalize selectivity. For example, the 2-oxabicyclo[2.2.1]heptane ring system was shown to contribute to selectivity for the P2Y1 receptor over adenosine receptors. nih.gov

Designing Novel Inhibitors: Based on the insights from molecular modeling, new inhibitors can be designed. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as protein phosphatase 5 (PP5) inhibitors. acs.org Modeling the spatial conformation of these inhibitors was key to achieving selectivity. acs.org

Advanced Analytical Characterization Techniques for Research on 2 Oxabicyclo 2.2.1 Heptan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 2-oxabicyclo[2.2.1]heptan-3-one derivatives. mlsu.ac.inrsc.org The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments provide a detailed picture of the molecule's structure.

In ¹H NMR spectra of compounds containing the 2-oxabicyclo[2.2.1]heptane framework, the chemical shifts of protons are influenced by their stereochemical environment (exo vs. endo) and the presence of neighboring substituents. rsc.org For instance, in derivatives of 2-azabicyclo[2.2.1]heptene, a W-arrangement between a proton and a chlorine atom can lead to a downfield shift of approximately 0.15-0.21 ppm. ucla.edu Furthermore, the coupling constants (J-values) between adjacent protons are diagnostic for determining their dihedral angles and, consequently, their relative stereochemistry. ucla.edu

¹³C NMR spectroscopy complements the proton data by providing information on the chemical environment of each carbon atom. jst.go.jp The chemical shifts of the carbonyl carbon (C3) and the bridgehead carbons are particularly characteristic. Full assignment of both ¹H and ¹³C NMR spectra is often achieved through two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon connectivities, respectively. kirj.ee

Detailed NMR data for various derivatives of the bicyclo[2.2.1]heptane system have been reported, aiding in the structural confirmation of newly synthesized compounds. jst.go.jprsc.orgsemanticscholar.org For example, trifluoroacetylation of alcohols within these bicyclic systems has been shown to be a useful technique for confirming structural assignments by observing the chemical shift changes in the resulting esters. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative.

Atom ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
H-1 2.49 (d, J = 6.6) 46.33
H-2 3.98 (dd, J = 3.7, 7.9) 59.92
H-3 1.94 (m), 2.50 (dd, J = 8.0, 13.9) 33.54
H-4 2.22 (d, J = 4.1) 51.51
C-5 - 113.84
H-6 1.48 (d, J = 13.9), 1.96 (dt, J = 5.5, 13.9) 43.80
H-7 2.30 (dd, J = 6.6, 6.7) 46.40

Data is illustrative and based on findings for related bicyclic structures. semanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its analogs. aip.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. jst.go.jpunc.edu

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Additionally, the molecule undergoes characteristic fragmentation, producing a series of fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. aip.orgpearson.com For instance, the fragmentation of related bicyclic ketones often involves cleavages of the bonds adjacent to the carbonyl group (α-cleavage). pearson.com

In the context of this compound derivatives, mass spectrometry has been used to confirm the identity of synthesized compounds. kirj.eechem-soc.si The observed molecular ion peak and fragmentation patterns serve as a fingerprint for the molecule, corroborating data obtained from other analytical methods like NMR.

Table 2: Illustrative Mass Spectrometry Data for a Derivative of this compound.

Ion m/z (mass-to-charge ratio) Interpretation
[M]⁺ Varies with substituents Molecular Ion
[M-CO]⁺ M - 28 Loss of carbon monoxide
[M-C₂H₄O]⁺ M - 44 Retro-Diels-Alder type fragmentation

Fragmentation patterns are predictive and can vary based on the specific substituents on the bicyclic core.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. thieme-connect.de This technique is particularly crucial for complex molecules like derivatives of this compound, which can possess multiple chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. thieme-connect.de

The determination of the absolute configuration is often achieved by including a heavy atom in the crystal structure (e.g., bromine) and observing the effects of anomalous dispersion. thieme-connect.de Alternatively, the absolute configuration of a chiral molecule can be determined by co-crystallizing it with a known chiral auxiliary, such as (-)-camphanic acid, and analyzing the resulting diastereomer. iucr.orgiucr.org

Numerous studies have employed X-ray crystallography to unequivocally establish the stereochemistry of complex bicyclic compounds, including those with the 2-oxabicyclo[2.2.1]heptane core. iucr.orgbeilstein-journals.orgnih.govnih.gov For example, the absolute configuration of derivatives has been confirmed through the X-ray analysis of suitable crystalline derivatives. beilstein-journals.org The resulting crystallographic data provides unambiguous proof of the stereochemical outcome of a reaction and is essential for understanding structure-activity relationships.

Biological Relevance and Mechanistic Studies of 2 Oxabicyclo 2.2.1 Heptan 3 One Scaffolds in Research Excluding Clinical/safety Data

Elucidation of Molecular Targets and Biochemical Pathway Modulation

The unique bicyclic structure of 2-oxabicyclo[2.2.1]heptane derivatives allows them to interact with specific molecular targets, thereby modulating cellular pathways. Research has identified several key proteins and receptors that are targeted by compounds containing this scaffold.

Derivatives of the closely related 7-oxabicyclo[2.2.1]heptane structure have been shown to be potent inhibitors of serine/threonine protein phosphatases, such as Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C, also known as PP5). nih.govresearchgate.net For example, cantharidin (B1668268) and its analogue norcantharidin (B1212189) are known inhibitors of PP1 and PP2A. nih.govresearchgate.net More recently, rational drug design based on the PP2A/5 dual target inhibitor LB-100 led to the development of compound 28a , a selective PP5 inhibitor. acs.org The structure of PPP5C co-crystallized with LB-100 revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with metal ions and key residues in the catalytic site, which are conserved in both PP2A and PPP5C. researchgate.net By modulating PP5, compound 28a was found to activate p53 and downregulate cyclin D1 and MGMT, pathways crucial for cell cycle arrest. acs.org

The 2-oxabicyclo[2.2.1]heptane scaffold has also been incorporated into ligands targeting G-protein coupled receptors (GPCRs). A derivative, CMB038865 (1-(indoline-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one), was identified as a selective agonist for the Cannabinoid Receptor 2 (CB2). uconn.edu Furthermore, nucleotide analogues containing the oxabicyclo[2.2.1]heptane ring system have been synthesized to target P2Y purinergic receptors. nih.govnih.gov A bisphosphate derivative, MRS2584 , displayed a high binding affinity (K_i value of 22.5 nM) for the human P2Y_1 receptor and acted as an antagonist. nih.gov Molecular modeling suggests that the rigid bicyclic system helps to lock the molecule in a conformation favorable for receptor binding, while also providing selectivity over other receptors like adenosine (B11128) receptors. nih.govnih.gov

Compound IDScaffoldTarget(s)Biological Effect
LB-100 7-Oxabicyclo[2.2.1]heptanePP2A, PP5Dual Inhibition
Compound 28a 7-Oxabicyclo[2.2.1]heptanePP5Selective Inhibition, p53 activation
CMB038865 2-Oxabicyclo[2.2.1]heptan-3-oneCannabinoid Receptor 2 (CB2)Agonist Activity
MRS2584 2-Oxabicyclo[2.2.1]heptaneP2Y_1 ReceptorAntagonist Activity

Ligand Design for Enzyme and Receptor Interactions

The conformationally rigid nature of the this compound scaffold makes it an attractive template for designing specific ligands for enzymes and receptors. ontosight.ai By fixing the relative orientation of appended functional groups, this scaffold reduces the entropic penalty of binding and can lead to higher affinity and selectivity.

A prominent example is the design of P2Y_1 receptor antagonists. The ribose moiety of adenine (B156593) nucleotide antagonists was replaced with the rigid oxabicyclo[2.2.1]heptane ring system to lock the molecule in the "North" (N) conformation, which was found to be preferred for receptor binding. nih.gov This substitution led to potent and selective P2Y_1 antagonists like MRS2584 . nih.gov Molecular docking studies indicated that while the bicyclic ring system fits well within the P2Y_1 receptor binding site, it is less compatible with adenosine receptors, thus conferring selectivity. nih.gov

This scaffold has also been used to design inhibitors for other enzymes, such as dipeptidyl peptidase-4 (DPP-4). In a study, the 2-azabicyclo[2.2.1]heptane moiety was used to create novel DPP-4 inhibitors. diva-portal.org The design process involved analyzing the binding modes of known inhibitors to understand the necessary spatial orientation of functional groups within the enzyme's active site. The bicyclic core served to correctly position these groups for optimal interaction. diva-portal.org Similarly, in the development of selective PP5 inhibitors, the 7-oxabicyclo[2.2.1]heptane core of an existing dual inhibitor was modified. Researchers found that restricting the spatial conformation of an attached indole (B1671886) fragment was key to achieving high selectivity for PP5 over the highly similar PP2A. acs.org

Glycosidase Inhibition Properties Derived from Bicyclic Structures

While direct glycosidase inhibition by this compound itself is not extensively documented, its derivatives serve as key intermediates in the synthesis of potent glycosidase inhibitors. A synthetic strategy has been developed to transform nitrohexofuranoses into cyclopentylamines via the intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives. acs.orgnih.gov The controlled opening of this bicyclic intermediate provides a route to cyclopentylamines that are known to have glycosidase inhibitory properties. acs.org

Furthermore, bicyclic iminosugar glycomimetics related to nojirimycin (B1679825) and galactonojirimycin have been prepared and evaluated as glycosidase inhibitors. nih.gov These compounds, which feature a bicyclic structure, have shown potent and selective inhibition of β-glucosidases. Specifically, derivatives bearing lipophilic substituents proved to be effective competitive inhibitors of human β-glucocerebrosidase, an enzyme relevant to Gaucher disease. nih.gov The bicyclic structure is crucial for mimicking the transition state of the glycosidic bond cleavage, leading to potent inhibition.

Investigation of Potential Antitumor Agent Scaffolds

The 7-oxabicyclo[2.2.1]heptane core, present in the natural product cantharidin, is a well-established scaffold for the development of potential antitumor agents. nih.gov Cantharidin and its demethylated analogue, norcantharidin, inhibit protein phosphatases PP1 and PP2A, which are implicated in cancer progression. nih.gov However, research has focused on creating derivatives with improved efficacy and reduced toxicity.

One approach involved synthesizing a series of N-substituted norcantharimide derivatives to study the effect of lipophilicity on anticancer activity. nih.gov Two compounds from this series, N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide and N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide , exhibited the highest cytotoxicity against human liver carcinoma (HepG2) cell lines, with IC₅₀ values of 8.3 ± 1.3 µM and 16.4 ± 1.2 µM, respectively. These values indicated a two- to five-fold stronger potency compared to the parent compound norcantharidin. nih.gov

More targeted approaches have utilized the scaffold to develop inhibitors of specific cancer-related enzymes. As mentioned previously, researchers designed compound 28a as a highly selective PP5 inhibitor based on the 7-oxabicyclo[2.2.1]heptane structure. acs.org This compound was investigated for its ability to reverse resistance to the chemotherapy drug temozolomide (B1682018) (TMZ) in glioblastoma. The study found that 28a could effectively inhibit tumor growth in a xenograft model when co-administered with TMZ, suggesting its potential as a drug candidate for overcoming TMZ resistance. acs.org

CompoundTarget Cancer Cell LineIC₅₀ Value (µM)Key Finding
Norcantharidin HepG242.0 ± 1.8Baseline cytotoxicity
N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide HepG28.3 ± 1.3Enhanced cytotoxicity
N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide HepG216.4 ± 1.2Enhanced cytotoxicity
Compound 28a U87 MG (Glioblastoma)0.9 (PP5 Inhibition)Reverses temozolomide resistance

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Oxabicyclo[2.2.1]heptan-3-one in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as H315/H319) .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to prevent inhalation of aerosols (H335) .
  • First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion .
  • Storage : Store at 2–8°C in airtight containers to minimize degradation .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Cyclization Strategies : Utilize Diels-Alder reactions or intramolecular ketone formation to construct the bicyclic framework .
  • Protecting Groups : Boc (tert-butoxycarbonyl) groups are often employed to stabilize intermediates during synthesis (e.g., Boc-protected azabicyclo derivatives) .
  • Resolution Techniques : For enantiopure synthesis, chiral auxiliaries like di-p-toluoyl tartaric acid enable selective crystallization of isomers .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Key signals include bridgehead protons (δ 1.5–2.5 ppm) and ketone carbonyl (δ 200–220 ppm in 13C^{13}\text{C}) .
  • Mass Spectrometry : Exact mass (147.04326 g/mol) to verify molecular formula .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies exist for the enantiomeric resolution of racemic this compound?

  • Methodological Answer :

  • Chiral Salt Formation : Combine racemic material with di-p-toluoyl-L/D-tartaric acid to form diastereomeric salts. Selective crystallization in solvent mixtures (e.g., ethanol/water) isolates enantiomers with >99% purity .
  • Table : Enantiomer Resolution Workflow
Resolving AgentSolvent SystemIsolated EnantiomerPurity
di-p-toluoyl-L-tartaric acidEthanol/water(1S,4R)>99% ee
di-p-toluoyl-D-tartaric acidAcetone/hexane(1R,4S)>99% ee

Q. How does the rigid bicyclic framework of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : The bridgehead ketone restricts nucleophilic attack, favoring regioselective ring-opening at less hindered positions (e.g., exo-face) .
  • Computational Modeling : DFT studies predict transition states for ring-opening pathways, guiding reagent selection (e.g., Grignard vs. organozinc) .
  • Case Study : Thia-analogs (e.g., 2-thiabicyclo derivatives) undergo controlled depolymerization, suggesting similar potential for oxa derivatives .

Q. What are the potential applications of this compound in polymer chemistry, particularly in depolymerizable systems?

  • Methodological Answer :

  • Depolymerizable Polymers : Inspired by PBTL (poly(2-thiabicyclo[2.2.1]heptan-3-one)), the oxa analog could form recyclable polyesters with tunable crystallinity .
  • Table : Thermal Properties of Bicyclic Polymer Analogs
PolymerTacticityTmT_m (°C)Crystallinity
PBTLAtactic166Low
PBTL100%213High
  • Synthesis : Ring-opening polymerization (ROP) using organocatalysts to control tacticity and molecular weight .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize batch variations .
  • Computational Validation : Compare experimental TmT_m with DFT-predicted lattice energies to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.